N-Cyano-N'-[3-(methylsulfanyl)phenyl]methanimidamide
Description
N-Cyano-N’-[3-(methylsulfanyl)phenyl]methanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group (–CN) and a methylsulfanyl group (–SCH₃) attached to a phenyl ring, which is further connected to a methanimidamide moiety
Properties
CAS No. |
62011-94-3 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-cyano-N'-(3-methylsulfanylphenyl)methanimidamide |
InChI |
InChI=1S/C9H9N3S/c1-13-9-4-2-3-8(5-9)12-7-11-6-10/h2-5,7H,1H3,(H,11,12) |
InChI Key |
JBNIWSGIAVZEBX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CNC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[3-(methylsulfanyl)phenyl]methanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-[3-(methylsulfanyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-Cyano-N’-[3-(methylsulfanyl)phenyl]methanimidamide has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Cyano-N’-[3-(methylsulfanyl)phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-cyano-N-methyl(methylsulfanyl)methanimidamide: This compound has a similar structure but with a methyl group instead of a phenyl ring.
N-ethyl(methylsulfanyl)methanimidamide: Another similar compound with an ethyl group instead of a phenyl ring.
Uniqueness
N-Cyano-N’-[3-(methylsulfanyl)phenyl]methanimidamide is unique due to the presence of both the cyano and methylsulfanyl groups attached to a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
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